(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate

Catalog No.
S14160758
CAS No.
M.F
C14H18O4
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acryla...

Product Name

(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate

IUPAC Name

tert-butyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5-9,15H,1-4H3/b8-6+

InChI Key

SDDYVIXKDZYVJQ-SOFGYWHQSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC(=C(C=C1)O)OC

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC(=C(C=C1)O)OC

(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is an organic compound characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a phenolic hydroxyl group. This compound belongs to the class of acrylates, which are esters derived from acrylic acid. Its molecular formula is C14H18O4C_{14}H_{18}O_4, and it features a double bond between the carbon atoms adjacent to the carbonyl group, contributing to its reactivity and biological activity.

  • Oxidation: This compound can be oxidized to form corresponding quinones, which are useful in various synthetic pathways.
  • Reduction: Reduction reactions can yield dihydro derivatives, enhancing its potential applications in medicinal chemistry.
  • Substitution: The methoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, while sodium borohydride and lithium aluminum hydride are typical reducing agents. Substitution reactions often involve nucleophiles such as amines and thiols.

Research indicates that (E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate exhibits significant biological activities, particularly antioxidant properties. Studies have shown that compounds with similar structures demonstrate the ability to scavenge free radicals and inhibit lipid peroxidation in biological systems. These activities suggest potential applications in preventing oxidative stress-related diseases .

Additionally, this compound has been evaluated for its hypolipidemic effects, showing efficacy in reducing triglyceride and cholesterol levels in experimental models. Its activity is comparable to established hypocholesterolemic drugs, indicating its potential as a therapeutic agent in managing lipid disorders .

Several methods exist for synthesizing (E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate:

  • Direct Esterification: This method involves reacting ferulic acid with tert-butanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions and yields the desired acrylate .
  • Amidation or Esterification: Compounds can also be synthesized through amidation or esterification with various amines or alcohols using coupling agents like N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine at room temperature .
  • Microreactor Technology: In industrial settings, continuous-flow microreactors are employed to enhance reaction efficiency and yield when synthesizing similar compounds.

The applications of (E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate span various fields:

  • Pharmaceuticals: Its antioxidant and hypolipidemic properties make it a candidate for developing drugs targeting oxidative stress and lipid metabolism disorders.
  • Cosmetics: Due to its antioxidant activity, it may be included in formulations aimed at protecting skin from oxidative damage.
  • Food Industry: Compounds with similar structures are often used as food preservatives due to their ability to inhibit oxidation .

Interaction studies have demonstrated that (E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate interacts positively with various biological systems. It has shown significant radical scavenging activity against stable radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), indicating its potential as an antioxidant agent. Furthermore, it has been observed to reduce hyperlipidemia effectively in animal models, showcasing its therapeutic potential against metabolic disorders .

Several compounds exhibit structural similarities to (E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Here are some notable examples:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 3-(4-hydroxy-3-methoxyphenyl)acrylateMethyl ester instead of tert-butylAntioxidantMore soluble in organic solvents
Cinnamic Acid DerivativesVarying alkyl substitutionsAntioxidant, anti-inflammatoryDiverse biological activities depending on substituents
Ferulic Acid DerivativeContains a vinyl groupAntioxidantKnown for skin protection properties

(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate stands out due to its specific combination of tert-butyl and methoxy groups, which enhance its solubility and biological activity compared to other related compounds. Its unique structure allows for targeted interactions within biological systems, making it a valuable compound for further research and application development.

Chemical Synthesis Strategies for Acrylate Derivatives

Esterification Techniques for Tert-Butyl Group Incorporation

Esterification of ferulic acid derivatives with tertiary alcohols, such as tert-butanol, is a cornerstone of synthesizing (E)-tert-butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Conventional acid-catalyzed methods using sulfuric acid (H~2~SO~4~) under microwave irradiation have demonstrated remarkable efficiency. For instance, a reaction between ferulic acid and tert-butanol (5:1 molar ratio) with 10 mol% H~2~SO~4~ at 88°C for 5 minutes achieved a 94% yield of the target ester. Key optimization parameters include:

ParameterOptimal ConditionYield (%)
Catalyst (H~2~SO~4~)10 mol%94
Temperature88°C94
Reaction Time5 minutes94

Molecular sieves (10 mg/mL) further enhance yields by scavenging water, shifting equilibrium toward ester formation. Excess catalyst (>10 mol%) risks hydrolysis, reducing yields to 86%. Scalability tests at 30 mL reaction volumes retained 32.5 mM product concentration, demonstrating robustness.

Stereoselective Approaches for (E)-Configuration Control

Achieving the thermodynamically favored (E)-configuration necessitates palladium-catalyzed oxidative dehydrogenation. A protocol using Pd(OAc)~2~ and O~2~ as the sole oxidant selectively produces (E)-isomers via direct C(sp²)–O cross-coupling. For example, reacting 4-hydroxy-3-methoxyphenylacrylic acid with tert-butanol in the presence of 5 mol% Pd(OAc)~2~ at 100°C for 12 hours yielded 85% (E)-isomer with >99:1 stereoselectivity. Mechanistic studies suggest a four-membered transition state involving syn-periplanar alignment of reactants, favoring (E)-product formation.

Enzymatic Synthesis and Biocatalytic Pathways

Silica-immobilized lipases, such as Steapsin, enable solvent-efficient esterification under mild conditions. Surface adsorption onto glutaraldehyde-treated silica achieves 89% protein binding, with the immobilized enzyme catalyzing 64 mM ester production from 50 mM ferulic acid and 100 mM butanol at 45°C. Key findings include:

  • Metal Ion Effects: Cu²⁺ and Zn²⁺ enhance yields to 66 mM, while Ca²⁺ and Fe²⁺ inhibit activity.
  • Reusability: The biocatalyst retains 50% activity after four cycles, producing 32 mM ester.
  • Solvent Systems: Dimethyl sulfoxide (DMSO) facilitates substrate solubility but requires molecular sieves to mitigate water inhibition.

Enzymatic routes avoid racemization, critical for maintaining stereochemical integrity in (E)-configured products.

Green Chemistry Approaches in Ferulate Derivative Production

Microwave-assisted synthesis reduces energy consumption and reaction times. A 5-minute microwave protocol at 200 W achieves 94% yield, compared to 12 hours under conventional heating. Additional green strategies include:

  • Solvent Selection: Ethanol and water mixtures replace toxic solvents, aligning with green chemistry principles.
  • Oxidant Efficiency: Molecular oxygen (O~2~) serves as a clean terminal oxidant in palladium-catalyzed reactions, minimizing waste.
  • Biocatalyst Recovery: Immobilized enzymes enable reuse, reducing costs and environmental impact.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

250.12050905 g/mol

Monoisotopic Mass

250.12050905 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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